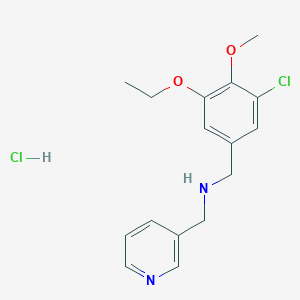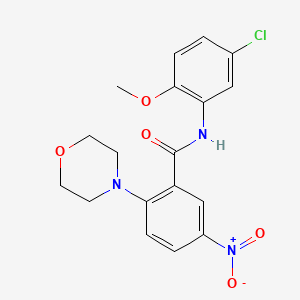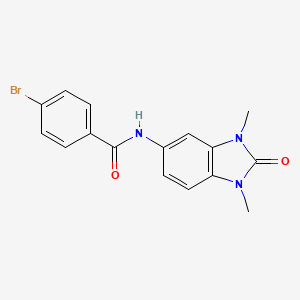![molecular formula C15H18N2O5 B4389928 ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate](/img/structure/B4389928.png)
ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate
説明
Ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate, commonly known as Mocetinostat, is a potent inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that are responsible for regulating gene expression by removing acetyl groups from histones. Mocetinostat has been studied extensively for its potential use as an anticancer agent and has shown promising results in preclinical studies.
作用機序
Mocetinostat works by inhibiting ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, which are responsible for removing acetyl groups from histones. Histones are proteins that help package DNA in the nucleus of cells. Acetylation of histones is associated with gene activation, while deacetylation is associated with gene repression. By inhibiting ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, Mocetinostat leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
Mocetinostat has been shown to have both biochemical and physiological effects. Biochemically, it inhibits ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. Physiologically, it has been shown to inhibit cancer cell growth and induce apoptosis. Mocetinostat has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
Mocetinostat has several advantages for lab experiments. It is a potent inhibitor of ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, making it useful for studying the role of ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes in gene expression and disease. It has also been shown to have anticancer properties, making it useful for studying the mechanisms of cancer cell growth and apoptosis. However, Mocetinostat has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also expensive and may not be readily available for all researchers.
将来の方向性
There are several future directions for research on Mocetinostat. One area of research is the development of more potent and selective ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate inhibitors. Another area of research is the identification of biomarkers that can predict the response to Mocetinostat in cancer patients. Additionally, research is needed to determine the optimal dosing and scheduling of Mocetinostat for the treatment of cancer. Finally, research is needed to determine the long-term effects of Mocetinostat on healthy cells and tissues.
科学的研究の応用
Mocetinostat has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies as a treatment for various types of cancer, including breast cancer, prostate cancer, and leukemia. Mocetinostat works by inhibiting ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cancer cell growth and the induction of apoptosis.
特性
IUPAC Name |
ethyl 2-[2-(morpholine-4-carbonyl)anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-2-22-15(20)13(18)16-12-6-4-3-5-11(12)14(19)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECXWWUVXIOSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylphenyl)-2-[(4-oxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4389845.png)
![3-(3-bromophenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4389851.png)
![1'-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4389860.png)
![ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate](/img/structure/B4389867.png)

![7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4389878.png)
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B4389886.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]pentanamide](/img/structure/B4389892.png)
![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4389925.png)




